molecular formula C12H18N2O2 B13362241 (1R,2R)-2-(((2-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol

(1R,2R)-2-(((2-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol

Cat. No.: B13362241
M. Wt: 222.28 g/mol
InChI Key: CWEYGLSQFYCSFC-GHMZBOCLSA-N
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Description

(1R,2R)-2-(((2-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentanol core with a methoxypyridinylmethylamino substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(((2-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 2-methoxypyridine.

    Formation of the Amino Alcohol: The cyclopentanone is first converted to the corresponding amino alcohol through a reductive amination reaction. This involves the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine.

    Introduction of the Pyridinylmethyl Group: The amino alcohol is then reacted with 2-methoxypyridine under basic conditions to introduce the pyridinylmethyl group. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(((2-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different derivatives using reducing agents like NaBH4 or LiAlH4.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: CrO3, PCC, or other oxidizing agents.

    Reduction: NaBH4, LiAlH4, or other reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may produce various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(((2-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol can be used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of action of various biological targets.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be explored as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its unique properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(((2-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(((2-Hydroxypyridin-3-yl)methyl)amino)cyclopentan-1-ol
  • (1R,2R)-2-(((2-Chloropyridin-3-yl)methyl)amino)cyclopentan-1-ol
  • (1R,2R)-2-(((2-Methylpyridin-3-yl)methyl)amino)cyclopentan-1-ol

Uniqueness

Compared to similar compounds, (1R,2R)-2-(((2-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol is unique due to the presence of the methoxy group on the pyridine ring. This functional group can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from its analogs.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(1R,2R)-2-[(2-methoxypyridin-3-yl)methylamino]cyclopentan-1-ol

InChI

InChI=1S/C12H18N2O2/c1-16-12-9(4-3-7-13-12)8-14-10-5-2-6-11(10)15/h3-4,7,10-11,14-15H,2,5-6,8H2,1H3/t10-,11-/m1/s1

InChI Key

CWEYGLSQFYCSFC-GHMZBOCLSA-N

Isomeric SMILES

COC1=C(C=CC=N1)CN[C@@H]2CCC[C@H]2O

Canonical SMILES

COC1=C(C=CC=N1)CNC2CCCC2O

Origin of Product

United States

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